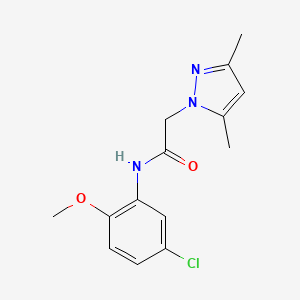

![molecular formula C17H17ClN2O B2508640 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 537009-72-6](/img/structure/B2508640.png)

3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

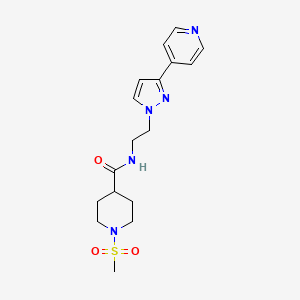

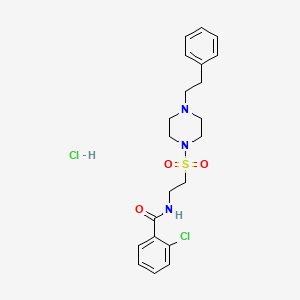

3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Aquatic Environments

Parabens, structurally related to benzimidazole derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist at low levels in effluents and surface waters, primarily due to their widespread use and continuous environmental introduction. Their biodegradability contrasts with their ubiquity in aquatic systems, raising concerns about their weak endocrine-disrupting potential and the formation of more stable, potentially toxic chlorinated by-products through reactions with free chlorine. This underscores the need for further studies to understand their environmental impact and toxicity (Haman et al., 2015).

Chemical and Pharmacological Properties

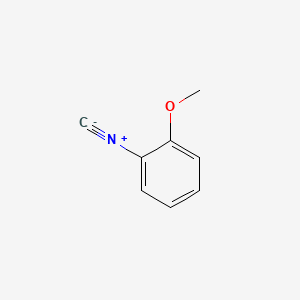

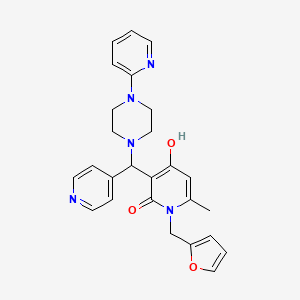

Benzimidazole derivatives, including those structurally similar to 3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol, have been highlighted for their wide-ranging chemical properties and potential pharmacological applications. The review of benzimidazole chemistry encompasses the preparation, properties, and complexation behaviors of these compounds, emphasizing their significant role in medicinal chemistry due to their bioactivity across various therapeutic areas, including anticancer potential. This reflects the ongoing interest in exploring these compounds for new therapeutic agents, underscoring their importance in drug discovery and development (Boča et al., 2011).

Applications in Drug Discovery

The mannich bases of benzimidazole derivatives exemplify the therapeutic versatility of the benzimidazole scaffold, demonstrating a wide range of pharmacological activities such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, anti-convulsant, and anticancer activities. These activities highlight the scaffold's critical role in medicinal chemistry and its potential for generating new therapeutic agents with improved efficacy and reduced toxicity. The diverse applications underscore the importance of benzimidazole derivatives in drug discovery and the potential for future medicinal applications (Vasuki et al., 2021).

Anticancer Potential

Benzimidazole derivatives have been extensively investigated for their anticancer properties. The design strategy for synthesizing benzimidazole derivatives as anticancer agents considers various mechanisms of action, including DNA intercalation, enzyme inhibition, and disruption of microtubule assembly. These derivatives exhibit broad biological activity, highlighting the scaffold's relevance in designing targeted therapies for cancer treatment. This area of research continues to evolve, offering promising avenues for developing novel anticancer agents based on benzimidazole derivatives (Akhtar et al., 2019).

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Biochemical Pathways

Benzimidazole derivatives have been found to inhibit various enzymes and proteins, affecting multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, indicating that they can induce various molecular and cellular effects .

Properties

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFXCTORQHHYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2508564.png)

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2508573.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)